Bromchlorbuterol hydrochloride

Beschreibung

Contextualization within Beta-Adrenergic Agonist Chemistry

Bromchlorbuterol hydrochloride is classified as a potent beta-adrenergic agonist (β-agonist). medchemexpress.commedchemexpress.eudcchemicals.comcymitquimica.comglpbio.com These compounds are characterized by their ability to bind to and activate beta-adrenergic receptors, which are found on the cell surfaces of various tissues throughout the body. The chemical structure of this compound is closely related to other well-known β-agonists, most notably clenbuterol (B1669167). nih.gov It is considered a clenbuterol-like compound, formally derived from the same phenylethanolamine scaffold. nih.govmdpi.com

The structure features a benzene (B151609) ring substituted with amino, bromo, and chloro groups, which influences its chemical properties and biological activity. cymitquimica.com The presence of the hydrochloride salt typically enhances the compound's solubility in aqueous solutions. cymitquimica.com The core structure is what enables its interaction with β-adrenergic receptors, a characteristic shared by related compounds such as Salbutamol, Ractopamine, and Terbutaline. medchemexpress.comsigmaaldrich.commedchemexpress.com Its specific halogen substitutions (bromine and chlorine) distinguish it from other agonists in its class, such as brombuterol (B1226356), which contains two bromine atoms. sigmaaldrich.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride | lgcstandards.com |

| Synonyms | Bromoclenbuterol hydrochloride, 1-(4-Amino-3-bromo-5-chlorophenyl)-2-tert-butylaminoethanol hydrochloride | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 78982-84-0 | lgcstandards.comauftragssynthese.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₈BrClN₂O · HCl | lgcstandards.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 358.10 g/mol | medchemexpress.comsigmaaldrich.comhpc-standards.com |

| Melting Point | 209–210 °C | vwr.com |

| Accurate Mass | 356.0058 | lgcstandards.com |

Historical Perspective of this compound in Chemical Synthesis Research

The history of this compound is linked to the extensive research into clenbuterol and its analogues. Clenbuterol hydrochloride was first synthesized in 1967. hilarispublisher.com During the process development and synthesis of clenbuterol, various process-related impurities were identified. hilarispublisher.com One such impurity, bromoclenbuterol, was noted as a critical impurity to monitor, suggesting that related halogenated compounds were formed during synthesis. hilarispublisher.com

The synthesis of clenbuterol itself involves reacting 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone with tertiary butylamine, followed by reduction with sodium borohydride (B1222165) to form the base, which is then converted to the hydrochloride salt. hilarispublisher.com A similar pathway can be inferred for Bromchlorbuterol, starting with a differently halogenated precursor. The synthesis of enantiopure precursors for (R)-clenbuterol has involved the bromination of a ketone substrate to produce a bromoketone, which is then reduced to an alcohol. mdpi.com This chemoenzymatic approach highlights the synthetic steps—bromination and reduction—that are central to forming this class of compounds. mdpi.com Furthermore, research into new β-agonists has led to the deliberate synthesis of novel clenbuterol derivatives in laboratory settings for characterization and study. nih.gov

Significance of this compound in Advanced Analytical Chemistry

The primary significance of this compound in modern science lies in its role within advanced analytical chemistry. It is often included in multi-residue analysis methods designed to detect β-agonists in various samples. nih.govsigmaaldrich.com Analytical chemistry techniques such as chromatography and spectroscopy are fundamental to its detection. innovatechlabs.com

Researchers have developed sophisticated methods for its purification and determination. One such method involves a two-step clean-up procedure for bovine hair and urine samples, using adsorption solid-phase extraction (SPE) followed by affinity chromatography prior to analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Another significant application is in food analysis. A study detailing the determination of 11 β-agonist residues in pork utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com This method employed an Ascentis® Express pentafluorophenyl (PFP) HPLC column for enhanced separation, achieving a limit of detection (LOD) for this compound between 0.01 and 0.06 µg/kg in pork samples. sigmaaldrich.com The use of isotopically labeled internal standards, such as clenbuterol-d₉, is a common practice in these quantitative methods to ensure accuracy. sigmaaldrich.comauftragssynthese.com

Table 2: Analytical Methods for this compound Detection

| Technique | Matrix | Sample Preparation | Key Findings | Source(s) |

|---|---|---|---|---|

| GC-MS | Bovine Hair and Urine | Two-step clean-up: adsorption solid phase extraction and affinity chromatography. | Effective for purifying new, more hydrophobic β-agonists for multi-residue determination. | nih.gov |

| LC-MS/MS | Pork | Homogenization, enzymatic hydrolysis, liquid-liquid extraction, and SPE cleanup. | A rapid separation (<8 min) was achieved using a PFP column. LOD was 0.01-0.06 µg/kg. | sigmaaldrich.com |

Role of this compound as a Research Tool and Reference Standard

This compound serves as a crucial research tool, primarily as an analytical reference standard. sigmaaldrich.comvwr.comvwr.com High-purity analytical standards are essential for the validation of analytical methods, the calibration of instruments, and for ensuring the accuracy and comparability of results between laboratories. sigmaaldrich.comvwr.com

Several chemical suppliers offer this compound as a VETRANAL® analytical standard or a certified reference material, sometimes produced under ISO 9001 or ISO 17034 accreditation. lgcstandards.comsigmaaldrich.comvwr.com This designation confirms its high quality and suitability for use in regulatory testing and quality control. lgcstandards.com The availability of deuterated analogues, such as Bromchlorbuterol-D₉ hydrochloride, further enhances its utility as an internal standard in quantitative mass spectrometry-based analyses, which is critical for correcting for matrix effects and variations during sample preparation. auftragssynthese.com

Beyond its use as a standard, the compound is also utilized in research studies exploring β-adrenergic agonists, particularly in the context of pulmonary disease and asthma research. medchemexpress.comglpbio.comtargetmol.cn It is also employed in studies investigating drug-protein interactions. researchgate.net

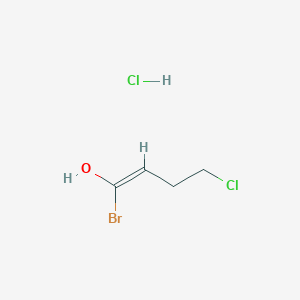

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

78982-84-0 |

|---|---|

Molekularformel |

C12H19BrCl2N2O |

Molekulargewicht |

358.10 g/mol |

IUPAC-Name |

1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C12H18BrClN2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H |

InChI-Schlüssel |

OWADKUMVZPHSHB-UHFFFAOYSA-N |

SMILES |

C(CCl)C=C(O)Br.Cl |

Kanonische SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O.Cl |

Synonyme |

Bromoclenbuterol hydrochloride; 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride |

Herkunft des Produkts |

United States |

Synthesis and Derivatization Pathways of Bromchlorbuterol Hydrochloride

Retrosynthetic Analysis and Key Precursors for Bromchlorbuterol Hydrochloride Synthesis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inyoutube.comicj-e.org For this compound, with the chemical name 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethan-1-ol hydrochloride, the primary disconnections would logically occur at the carbon-nitrogen and carbon-carbon bonds of the ethanolamine (B43304) side chain, and the carbon-halogen bonds on the aromatic ring. chemicea.com

A plausible retrosynthetic pathway would involve the following key transformations:

Disconnection of the hydrochloride salt: This is a simple acid-base reaction, leading to the free base, Bromchlorbuterol.

Disconnection of the C-N bond in the aminoethanol side chain: This points to a reductive amination reaction between a ketone precursor and tert-butylamine (B42293). masterorganicchemistry.commdpi.com

Disconnection of the C-C bond between the carbonyl group and the aromatic ring: This suggests a Friedel-Crafts acylation type reaction.

Disconnection of the C-Br and C-Cl bonds: This leads back to a substituted aniline (B41778) precursor.

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

4-amino-3-bromo-5-chlorobenzaldehyde or a related ketone: This would be the immediate precursor for the reductive amination step.

A substituted aniline: Such as 4-amino-2,6-dihalogenated aniline, which would be a precursor to the benzaldehyde (B42025) or ketone.

Tert-butylamine: The source of the tert-butylamino group.

A two-carbon unit: Such as acetyl chloride or a similar reagent for the Friedel-Crafts acylation.

| Precursor | Role in Synthesis |

| 4-amino-3-bromo-5-chlorobenzaldehyde | Immediate precursor for reductive amination |

| Substituted aniline | Starting material for the aromatic core |

| Tert-butylamine | Source of the tert-butylamino group |

| Acetyl chloride | Source of the two-carbon side chain |

Classical Synthetic Approaches for this compound and Analogues

Classical synthetic methods for preparing β-ethanolamines like Bromchlorbuterol often involve well-established reactions.

Amination Reactions in this compound Synthesis

Reductive amination is a cornerstone for the synthesis of amines and is highly relevant for the formation of the N-tert-butyl group in Bromchlorbuterol. masterorganicchemistry.commdpi.com This method typically involves the reaction of a ketone with an amine to form an imine, which is then reduced to the desired amine. masterorganicchemistry.com

The synthesis could proceed via the reductive amination of a suitable α-haloketone or an epoxide derived from the aromatic precursor. The reaction of an α-bromoketone with tert-butylamine would lead to an α-aminoketone, which is then reduced to the final ethanolamine. Alternatively, an epoxide can be opened by tert-butylamine to yield the desired amino alcohol.

Bromination and Chlorination Strategies for this compound Scaffold

The introduction of bromine and chlorine onto the aromatic ring is a critical step. These halogenation reactions are typically electrophilic aromatic substitutions. youtube.com The directing effects of the amino group (ortho-, para-directing) and its protected forms (e.g., acetamide) are crucial for achieving the desired 3-bromo-5-chloro substitution pattern on the 4-aminophenyl ring.

The sequence of halogenation is important. Due to the activating nature of the amino group, direct halogenation can lead to multiple substitutions. ias.ac.in Therefore, the amino group is often protected, for instance as an acetanilide, to moderate its reactivity and control the regioselectivity of the halogenation steps. The synthesis might involve sequential bromination and chlorination of a protected aniline derivative. The choice of halogenating agent (e.g., Br2, Cl2, N-bromosuccinimide, N-chlorosuccinimide) and reaction conditions will influence the outcome.

Chiral Synthesis and Enantioselective Approaches for this compound

Bromchlorbuterol possesses a chiral center at the carbon atom bearing the hydroxyl group. synzeal.com The synthesis of a single enantiomer is often desirable for pharmaceutical applications. nih.gov Chiral synthesis can be achieved through several strategies:

Resolution of a racemic mixture: The racemic mixture of Bromchlorbuterol can be separated into its individual enantiomers using a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Asymmetric reduction of a prochiral ketone: A key ketone intermediate can be reduced enantioselectively using a chiral reducing agent or a catalyst. nih.gov For example, chiral borane (B79455) reagents or enzymes (ketoreductases) can be employed to produce the desired enantiomer of the alcohol. nih.gov

Use of a chiral starting material: The synthesis can begin with a chiral precursor that already contains the desired stereochemistry.

Modern Synthetic Methodologies Applied to this compound

Modern synthetic chemistry offers more efficient and selective methods that can be applied to the synthesis of this compound.

Catalytic Reactions in this compound Synthesis

Catalytic methods are increasingly important in organic synthesis for their efficiency and selectivity. d-nb.infonih.govrsc.orgmdpi.commdpi.com

Protecting Group Strategies for this compound Precursors

The synthesis of complex molecules like this compound, which contains multiple reactive functional groups (an amino group, a hydroxyl group), necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The selection of an appropriate protecting group strategy is crucial for an efficient synthesis. The choice depends on the stability of the group to various reaction conditions and the ease of its removal (deprotection) without affecting other parts of the molecule. wiley-vch.de

For the precursors of Bromchlorbuterol, which are substituted phenylethanolamines, the primary sites requiring protection are the alcohol and amine functionalities.

Alcohol Protecting Groups: The hydroxyl group in the ethanolamine moiety is a common site for protection. Several classes of protecting groups are suitable. uwindsor.ca

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are widely used. They are generally stable to a range of non-acidic and non-fluoride-containing reagents. harvard.edu TBDMS is installed using TBDMSCl and a base like imidazole (B134444) and is readily cleaved by fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.caharvard.edu More sterically hindered silyl ethers like TBDPS (tert-butyldiphenylsilyl) and TIPS offer greater stability towards acidic conditions. uwindsor.ca

Benzyl (B1604629) Ethers (Bn): The benzyl group is a robust protecting group, stable to both acidic and basic conditions, making it suitable for multi-step syntheses. wiley-vch.de It is typically introduced using a benzyl halide with a base and removed under mild conditions by catalytic hydrogenation. wiley-vch.de

Acetals: Groups like tetrahydropyranyl (THP) and methoxymethyl (MOM) are also employed. They are stable to many reagents but are sensitive to acidic conditions, allowing for selective deprotection. uwindsor.ca

Amine Protecting Groups: The primary or secondary amine must also be protected. Carbamates are a common choice.

Boc Group (tert-butoxycarbonyl): This is one of the most common amine protecting groups due to its stability and ease of removal under moderately acidic conditions (e.g., with trifluoroacetic acid).

Cbz Group (Carboxybenzyl): Similar to the benzyl ether for alcohols, the Cbz group is stable under various conditions and is typically removed by catalytic hydrogenation.

The orthogonality of these protecting groups is a key consideration. For instance, a silyl ether on the hydroxyl group can be removed with fluoride without affecting a Boc group on the amine, and vice-versa. This allows for the sequential and selective manipulation of the molecule's functional groups.

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Reagents | Stability Characteristics |

|---|---|---|---|---|

| Alcohol (-OH) | tert-Butyldimethylsilyl Ether | TBDMS | TBAF, HF | Stable to base, mild acid; Cleaved by fluoride. uwindsor.caharvard.edu |

| Alcohol (-OH) | Benzyl Ether | Bn | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acid and base. wiley-vch.de |

| Amine (-NH) | tert-Butoxycarbonyl | Boc | TFA, HCl | Stable to base and nucleophiles; Cleaved by strong acid. |

| Amine (-NH) | Carboxybenzyl | Cbz | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acid and base. |

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, represents a significant technological advancement over traditional batch synthesis, offering numerous advantages for the production of active pharmaceutical ingredients (APIs). interchim.com While specific documentation on the flow synthesis of this compound is not prevalent in public literature, the principles of flow chemistry can be applied to its production, particularly given the types of reactions likely involved in its synthesis (e.g., bromination, nitration, reduction, amination).

The core concept of flow chemistry involves pumping reagents through a network of tubes or microreactors where the reaction occurs. sailife.com This methodology provides superior control over reaction parameters compared to large batch reactors.

Key Advantages of Flow Chemistry in Pharmaceutical Production:

Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any given time. This minimizes the risk associated with highly exothermic or potentially explosive reactions and allows for the safe use of hazardous reagents that would be problematic in large-scale batch processing. interchim.comnjbio.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables extremely efficient heat exchange. njbio.com This prevents the formation of "hotspots" that can lead to byproduct formation and ensures precise temperature control, resulting in higher yields and purities. njbio.com

Increased Reproducibility and Scalability: Flow chemistry systems allow for precise control over reaction time, temperature, and stoichiometry, leading to highly reproducible results. interchim.com Scaling up production is achieved by simply running the system for a longer duration or by "numbering up"—running multiple reactors in parallel—rather than re-engineering a larger, more complex batch reactor. njbio.com

Automation and Integration: Flow systems can be automated for multi-step syntheses, where the output of one reactor becomes the input for the next, streamlining the entire production process from starting materials to the final API. njbio.commdpi.com

For a molecule like this compound, flow chemistry could be particularly advantageous for steps such as the selective bromination and chlorination of the aromatic ring, which require precise stoichiometric and temperature control to avoid the formation of isomeric impurities.

| Parameter | Flow Chemistry | Batch Chemistry |

|---|---|---|

| Safety | High (small reaction volume). interchim.com | Lower (large volume of hazardous materials). |

| Heat Transfer | Excellent (high surface-to-volume ratio). njbio.com | Poor (potential for hotspots). |

| Mixing | Efficient and rapid. interchim.com | Can be slow and inefficient. |

| Scalability | Straightforward (continuous operation or numbering-up). njbio.com | Complex (requires process re-development). |

| Reproducibility | High due to precise control. interchim.com | Variable. |

Synthesis of Stable Isotope-Labeled this compound

Stable isotope-labeled (SIL) compounds are essential tools in various analytical applications, including mass spectrometry (MS) based quantitative assays and metabolic studies. symeres.comsigmaaldrich.com The synthesis of SIL-Bromchlorbuterol hydrochloride involves the incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure. A deuterated version, D9-Bromchlorbuterol hydrochloride, is commercially available, indicating that the tert-butyl group is a common site for labeling. hpc-standards.com

Two primary strategies are employed for the synthesis of SIL compounds: symeres.com

Use of Labeled Precursors: This is the most common and reliable method. The synthesis starts with a commercially available building block that already contains the stable isotope(s). For D9-Bromchlorbuterol, the synthesis would likely utilize a deuterated tert-butylamine (tert-butyl-d9-amine) which is then reacted with the appropriate protected phenylethanolamine precursor. This ensures the label is in a stable position.

Isotope Exchange Reactions: For deuterium labeling, hydrogen/deuterium (H/D) exchange reactions can be performed on the final molecule or a late-stage intermediate. This typically involves treating the compound with a source of deuterium, such as D₂O or deuterated solvents, under acidic or basic conditions. However, the position of the label can be less specific, and back-exchange can be an issue if the protons are labile. symeres.com

The choice of labeling position is critical. Isotopes should be placed in metabolically stable positions to prevent their loss during biological processing, which is crucial for drug metabolism and pharmacokinetic (DMPK) studies. artmolecule.fr For quantitative MS analysis, the labeled standard should have a sufficient mass shift from the unlabeled analyte to avoid isotopic overlap. artmolecule.fr

| Labeling Strategy | Description | Advantages | Considerations |

|---|---|---|---|

| Labeled Precursor Synthesis | Incorporating an isotopically labeled building block early in the synthesis. symeres.com | Precise and stable label position. | Dependent on the availability of labeled starting materials. |

| H/D Exchange | Replacing hydrogen atoms with deuterium on a late-stage intermediate or final product. symeres.com | Can be simpler if precursors are unavailable. | Risk of non-specific labeling and back-exchange for labile protons. artmolecule.fr |

Derivatization Strategies for this compound Analogues

The synthesis of analogues through derivatization is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) to optimize a compound's properties. For Bromchlorbuterol, derivatization can be targeted at its two main structural components: the substituted phenyl ring and the ethanolamine side chain. mdpi.com

Modifications of the Phenyl Ring System

The 4-amino-3-bromo-5-chlorophenyl ring is a key feature of Bromchlorbuterol. Modifications in this area can significantly impact receptor binding and selectivity.

Halogen Substitution: The nature and position of the halogen atoms (bromine and chlorine) can be varied. Analogues could be synthesized with different halogens (e.g., fluorine, iodine) or with different substitution patterns on the ring.

Amino Group Modification: The primary amino group at the C4 position can be acylated, alkylated, or converted to other functional groups to probe its role in receptor interaction.

Ring System Alteration: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems, such as a pyridine (B92270) ring, to explore different spatial and electronic configurations. nih.gov Such fundamental changes create entirely new classes of analogues.

Alterations at the Ethanolamine Moiety

The 2-(tert-butylamino)ethan-1-ol side chain is characteristic of many β-adrenergic agonists and offers several points for modification.

N-Alkyl Group: The tert-butyl group on the nitrogen atom is critical for receptor affinity in many related compounds. Varying its size and steric bulk (e.g., replacing it with isopropyl, cyclohexyl, or other branched alkyl groups) is a common strategy to modulate potency and selectivity.

Hydroxyl Group: The benzylic hydroxyl group is crucial for binding. It can be esterified or etherified to create prodrugs, or its stereochemistry (R vs. S) can be controlled, as chirality often plays a major role in biological activity.

Ethanol Chain: The length of the carbon chain between the nitrogen and the phenyl ring can be extended or shortened to assess the optimal distance for receptor engagement.

Structural Activity Relationship (SAR) Implications from Analogues

SAR studies aim to correlate these structural modifications with changes in biological activity. For phenylethanolamines like Bromchlorbuterol, established SAR principles generally apply. researchgate.net

The ethanolamine side chain, particularly the hydroxyl group and the amine, is essential for interaction with the adrenergic receptor. The stereochemistry at the carbon bearing the hydroxyl group is often a critical determinant of activity.

The large, bulky N-substituent (tert-butyl) typically confers selectivity for β-receptors over α-receptors.

By systematically synthesizing and testing these analogues, a detailed SAR map can be constructed, guiding the design of new compounds with potentially improved profiles.

| Modification Site | Example Derivatization | Potential SAR Implication |

|---|---|---|

| Phenyl Ring Halogens | Replace Br/Cl with F or I | Alters lipophilicity and electronic character, affecting binding affinity. |

| Phenyl Ring Amino Group | Acylation or N-alkylation | Probes hydrogen bonding capacity and steric tolerance at the receptor. |

| Ethanolamine N-Alkyl Group | Replace tert-butyl with isopropyl or other groups | Modulates receptor selectivity (e.g., β₂ vs. β₃) and potency. researchgate.net |

| Ethanolamine Hydroxyl Group | Invert stereochemistry (R vs. S) | Chirality is often critical for potency. |

Structural Elucidation and Conformational Analysis of Bromchlorbuterol Hydrochloride

Spectroscopic Characterization Techniques for Bromchlorbuterol Hydrochloride

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interactions of electromagnetic radiation with the molecule, different spectroscopic techniques provide unique and complementary pieces of information regarding the compound's functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each nucleus can be determined. For hydrochloride salts of phenylethanolamine derivatives, specific chemical shift ranges are characteristic. For instance, the carbon atom attached to the hydroxyl group (O-C) in hydrochlorides typically resonates in the range of 65.0–65.5 ppm, while the carbon adjacent to the protonated amine (N-C) appears around 46.9–47.0 ppm. libretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The aromatic protons would appear as singlets in the downfield region due to the substitution pattern. The methine proton of the C-OH group would likely appear as a doublet of doublets, coupled to the adjacent methylene (B1212753) protons. The large tert-butyl group would yield a characteristic sharp singlet in the upfield region, integrating to nine protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. bhu.ac.in The chemical shifts are highly dependent on the electronic environment. The carbons of the aromatic ring would resonate between approximately 110 and 150 ppm, with those bonded to the electronegative halogens and the nitrogen atom showing distinct shifts. The carbons of the tert-butyl group and the ethanolamine (B43304) side chain would appear at higher field. bhu.ac.in Two-dimensional NMR experiments, such as COSY and HMBC, would be employed to definitively assign these proton and carbon signals and confirm the connectivity of the entire molecule. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data is predictive, based on established NMR principles and data for analogous structures, in the absence of publicly available experimental spectra.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| tert-Butyl (9H) | ~1.35 (s) | ~29.0 (CH₃), ~51.0 (Quaternary C) | Shielded aliphatic protons and carbons. The quaternary carbon is deshielded by the adjacent nitrogen. |

| -CH₂-N | ~3.10 (m) | ~47.0 | The protons are diastereotopic. The carbon shift is characteristic for a protonated amine in a hydrochloride salt. libretexts.org |

| -CH(OH)- | ~5.00 (dd) | ~65.5 | Deshielded by the adjacent hydroxyl and aromatic ring. The carbon shift is typical for an alcohol in a hydrochloride. libretexts.org |

| Aromatic CH (2H) | ~7.50 (s), ~7.65 (s) | ~115-135 | The two aromatic protons are in different environments and appear as singlets due to the lack of adjacent protons. |

| Aromatic C-Br | - | ~110-120 | Halogen substitution influences the chemical shift. |

| Aromatic C-Cl | - | ~125-135 | Halogen substitution influences the chemical shift. |

| Aromatic C-N | - | ~145-155 | The C-N bond causes a significant downfield shift. |

| Aromatic C-C(OH) | - | ~130-140 | Point of attachment for the side chain. |

s = singlet, dd = doublet of doublets, m = multiplet

Mass Spectrometry (MS) Techniques for this compound Structural Analysis

Mass spectrometry (MS) provides critical information about a molecule's mass and fragmentation pattern, which aids in confirming its identity and structure. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule. photonetc.com

The mass spectrum of this compound is particularly distinctive due to the isotopic abundances of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.uk This results in a characteristic pattern for the molecular ion peak (M⁺) and any fragments containing these halogens. The molecular ion region would exhibit a cluster of peaks corresponding to the different isotopic combinations, with the most abundant being [M]⁺, [M+2]⁺, and [M+4]⁺.

Key fragmentation pathways for phenylethanolamines typically involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org For Bromchlorbuterol, this would lead to the loss of the stable tert-butyl radical, resulting in a significant fragment ion. Another common fragmentation is the loss of the entire side chain, yielding an ion corresponding to the substituted aromatic ring.

Table 2: Predicted Key Ions in the Mass Spectrum of Bromchlorbuterol (Based on Electron Ionization and predicted fragmentation pathways)

| m/z (Mass/Charge) | Predicted Fragment Structure/Origin | Notes |

| 320 / 322 / 324 | [M-HCl]⁺ | Loss of HCl from the hydrochloride salt to form the free base molecular ion. The isotopic pattern is due to one Br and one Cl atom. |

| 263 / 265 / 267 | [M-HCl - C₄H₉]⁺ | Loss of the tert-butyl radical (57 Da) from the free base via alpha-cleavage. This is often a prominent fragment. |

| 246 / 248 / 250 | [M-HCl - H₂O - C₄H₉]⁺ | Subsequent loss of water from the fragment at m/z 263. |

| 234 / 236 | [C₇H₅BrClN]⁺ | Cleavage of the C-C bond between the aromatic ring and the side chain. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, a very stable and common fragment. |

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. surfacesciencewestern.com Each technique is based on different principles; IR spectroscopy measures the absorption of infrared radiation by vibrating polar bonds, while Raman spectroscopy measures the inelastic scattering of laser light from vibrating bonds, with non-polar bonds often giving strong signals. americanpharmaceuticalreview.com The spectra are complementary and provide a molecular fingerprint. surfacesciencewestern.com

For this compound, the IR spectrum would show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. N-H stretching vibrations from the protonated amine would appear in the 2700-2500 cm⁻¹ range. The aromatic ring would be identified by C-H stretching peaks just above 3000 cm⁻¹ and C=C stretching peaks in the 1600-1450 cm⁻¹ region. In the fingerprint region, the C-O stretch would be expected around 1250-1050 cm⁻¹. The C-X stretches are found at lower wavenumbers; based on analogous compounds, the C-Cl stretch would be expected around 740 cm⁻¹ and the C-Br stretch near 640 cm⁻¹. spectroscopyonline.com

Raman spectroscopy is particularly useful for analyzing solid samples and can provide information on crystal structure and polymorphism. ubc.ca It is sensitive to non-polar bonds, so the C=C bonds of the aromatic ring would produce strong Raman signals. americanpharmaceuticalreview.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

| O-H Stretch (alcohol) | 3400 - 3200 (broad) | IR |

| N-H Stretch (amine salt) | 2700 - 2500 (broad) | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |

| Aromatic C=C Bending | 1600 - 1450 | IR, Raman (often strong) |

| N-H Bending | 1600 - 1500 | IR |

| C-O Stretch (secondary alcohol) | 1250 - 1050 | IR |

| C-Cl Stretch | ~740 | IR |

| C-Br Stretch | ~640 | IR |

UV-Visible Spectroscopy of this compound

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. docbrown.info This technique is particularly sensitive to molecules containing conjugated π-systems, such as aromatic rings. The spectrum, a plot of absorbance versus wavelength, is characterized by the wavelength of maximum absorbance (λmax).

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its substituted benzene (B151609) ring. In a study investigating the interaction of Bromchlorbuterol-HCl with human serum albumin (HSA), UV-Vis absorption spectroscopy was used to confirm the formation of a ground-state complex between the drug and the protein. nih.govresearchgate.net Such studies inherently require characterization of the drug's own absorption spectrum. The position of λmax and the molar absorptivity (ε) are dependent on the solvent and the pH of the solution, as these factors can influence the electronic state of the chromophore. pace.edu For substituted aromatic amines like Bromchlorbuterol, the λmax is typically expected in the 240-310 nm range.

Advanced Crystallographic Studies of this compound

While spectroscopic methods reveal connectivity and functional groups, only X-ray crystallography can provide an unambiguous, three-dimensional map of a molecule in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound and its Complexes

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. hmdb.ca The technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. hmdb.ca This pattern provides detailed information about the electron density within the crystal, from which a model of the atomic arrangement can be built and refined. mdpi.com The data obtained includes the dimensions of the unit cell (the basic repeating unit of the crystal), the space group (describing the crystal's symmetry), and the precise coordinates of every atom.

Studies involving molecular docking, such as the investigation of Bromchlorbuterol-HCl's interaction with human serum albumin, often utilize crystallographic data to validate theoretical models. researchgate.net The determination of the crystal structure of this compound would reveal key structural parameters, such as the torsion angles of the ethanolamine side chain, which define its conformation. It would also show the intricate network of hydrogen bonding involving the hydrochloride ion, the hydroxyl group, and the amine, as well as potential intermolecular halogen interactions that stabilize the crystal lattice. This information is invaluable for understanding its physicochemical properties and its interactions with biological targets. Although specific crystallographic data for this compound is not widely published in public databases, interaction studies imply its structure has been determined. nih.govresearchgate.netmdpi.com

The definitive three-dimensional arrangement of atoms in this compound has not been extensively detailed in publicly accessible crystallographic literature. Techniques such as single-crystal X-ray diffraction, which provide precise atomic coordinates, are fundamental for unambiguous structural elucidation. acs.orgaip.orgmdpi.com In the absence of a specific crystal structure for this compound, its molecular geometry can be inferred from the structures of related phenylethanolamine compounds.

The structure of this compound features a substituted phenyl ring and a flexible ethanolamine side chain. The phenyl ring is substituted with a bromine atom, a chlorine atom, and an amino group, which influence the electronic distribution and steric properties of the molecule. The ethanolamine side chain contains a chiral center at the carbon atom bearing the hydroxyl group, meaning the compound can exist as different stereoisomers. The conformation of this side chain is crucial for its biological activity and is determined by the torsion angles around the C-C and C-N bonds. The bulky tert-butyl group on the amine is expected to significantly influence the preferred conformation, likely favoring a staggered arrangement to minimize steric hindrance.

Polymorphism and Solid-State Characteristics of this compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical science as different polymorphs can exhibit varying physical properties. aipla.orgderpharmachemica.comjpionline.org For active pharmaceutical ingredients (APIs) like this compound, different polymorphic forms could impact properties such as solubility, melting point, and stability. jst.go.jpgoogle.com

There is currently a lack of published studies specifically investigating the polymorphism of this compound. However, it is known that hydrochloride salts of pharmaceutical compounds frequently exhibit polymorphism. derpharmachemica.comkoreascience.kr The solid-state properties of such compounds are typically investigated using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). jst.go.jpnih.govarkalabs.ineurofins.comscielo.br

X-ray Powder Diffraction (XRPD) would be used to identify different crystalline forms by their unique diffraction patterns.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. arkalabs.inmdpi.comresearchgate.net A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The presence of multiple melting peaks at different temperatures could indicate the existence of different polymorphs.

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. google.comjst.go.jp For a hydrochloride salt, TGA can reveal information about thermal stability and decomposition, including the loss of hydrogen chloride upon heating. nih.gov

While specific data for this compound is not available, a hypothetical DSC thermogram for a crystalline solid would show a sharp endothermic peak at its melting point. The stability of the compound is noted as being stable under normal conditions, with the potential for the formation of toxic gases during heating or in case of fire. nih.gov

Computational Chemistry Approaches to this compound Structure

Computational chemistry provides powerful tools for investigating the structure, conformation, and properties of molecules like this compound, especially when experimental data is limited.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net An MD simulation of this compound, either in a solvent or interacting with a biological target, could provide insights into its dynamic behavior. Such simulations can reveal how the molecule flexes and changes its conformation in different environments. A study investigating the interaction of Bromchlorbuterol-HCl with human serum albumin (HSA) employed molecular docking, a related computational technique, to predict the binding mode. researchgate.netresearchgate.net The study indicated that the binding of Bromchlorbuterol-HCl to HSA is a spontaneous process driven by enthalpy and entropy changes, with hydrophobic interactions and hydrogen bonds playing a key role. researchgate.net

The following table summarizes the thermodynamic parameters and binding forces from the molecular docking study of Bromchlorbuterol-HCl with HSA.

| Thermodynamic Parameter | Value at 292.15 K | Value at 302.15 K | Value at 312.15 K |

| Binding Constant (K_a) (L mol⁻¹) x 10⁴ | 8.84 | 4.31 | 2.16 |

| Number of Binding Sites (n) | ≈ 1 | ≈ 1 | ≈ 1 |

| Change in Enthalpy (ΔH) (kJ mol⁻¹) | -49.03 | ||

| Change in Entropy (ΔS) (J mol⁻¹ K⁻¹) | -56.99 | ||

| Change in Gibbs Free Energy (ΔG) (kJ mol⁻¹) | -27.54 | -26.97 | -26.40 |

| Primary Binding Forces | Hydrophobic interactions, Hydrogen bonds | ||

| Data derived from a study on the interaction of Bromchlorbuterol-HCl with Human Serum Albumin. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net A QSAR study for this compound and its analogues would involve compiling a dataset of similar molecules with their measured β-adrenergic receptor agonist activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties.

A statistical method, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that correlates the descriptors with the biological activity. Such a model could predict the activity of new, unsynthesized analogues and provide insights into the structural features that are important for activity. For β-agonists, important structural features often include the nature and position of substituents on the phenyl ring and the stereochemistry of the ethanolamine side chain. jst.go.jpmdpi.comnih.gov

Below is a hypothetical data table illustrating the types of descriptors and activity data that would be used in a QSAR study of Bromchlorbuterol analogues.

| Compound | Aromatic Substitution | Side Chain Stereochemistry | logP | Molecular Weight | pEC₅₀ |

| Bromchlorbuterol | 3-Br, 5-Cl, 4-NH₂ | R/S | 4.08 | 358.10 | 7.5 |

| Analogue 1 | 3,5-diCl, 4-NH₂ | R | 3.5 | 313.63 | 7.2 |

| Analogue 2 | 3-Br, 4-NH₂ | S | 3.8 | 303.64 | 6.8 |

| Analogue 3 | 3-Cl, 4-OH | R/S | 2.9 | 237.69 | 6.5 |

| This table is for illustrative purposes only and does not represent actual experimental data. |

Molecular Mechanism of Action and Receptor Interactions of Bromchlorbuterol Hydrochloride

Elucidation of Beta-Adrenergic Receptor Binding Affinity of Bromchlorbuterol Hydrochloride

The initial and most critical step in the action of this compound is its binding to beta-adrenergic receptors. The affinity with which it binds determines its potency and selectivity.

Ligand-Receptor Binding Assays for this compound

Ligand-receptor binding assays are fundamental in quantifying the interaction between a compound and its target receptor. mdpi.complos.org These assays, often using radiolabeled ligands, determine key parameters such as the dissociation constant (K_d), inhibition constant (K_i), and the concentration of a ligand required to inhibit 50% of specific binding (IC50). nih.govnih.gov

Specific binding affinity data for this compound is not extensively available in peer-reviewed literature. However, data from its close structural analog, Clenbuterol (B1669167), provides valuable insight into its expected binding characteristics at the beta-2 adrenergic receptor (β2AR). Studies have utilized competitive binding assays, often displacing a radiolabeled antagonist like [³H]dihydroalprenolol, to determine these values. bindingdb.org Research on porcine adipocytes estimated the dissociation constant (K_d) for Clenbuterol to be in the range of 100 to 200 nM. nih.gov Other studies have reported K_d values of 36 nM and 37 nM at the bovine β2AR. bindingdb.org These findings suggest that Clenbuterol, and by extension Bromchlorbuterol, possesses a high affinity for the beta-adrenoceptor. nih.gov

Table 1: Binding Affinity of Clenbuterol (Bromchlorbuterol Analog) at Beta-2 Adrenergic Receptors This table presents data for Clenbuterol as a proxy for this compound due to the lack of specific data for the latter.

| Ligand | Receptor/Tissue Source | Binding Parameter | Value (nM) | Reference |

| Clenbuterol | Porcine Adipocyte β-AR | K_d | 100 - 200 | nih.gov |

| Clenbuterol | Bovine β2-AR | K_d | 37 | bindingdb.org |

| Clenbuterol | Bovine β2-AR | K_d | 36 | bindingdb.org |

Conformational Changes Induced by this compound Binding

The binding of an agonist like this compound to a beta-adrenergic receptor is not a simple lock-and-key interaction; it induces a series of dynamic conformational changes within the receptor's structure. These changes are essential for transmitting the signal across the cell membrane. pnas.orgnih.gov Upon agonist binding, key transmembrane (TM) helices of the receptor rearrange. Specifically, studies on the β2AR have shown that agonist activation involves the outward movement of the cytoplasmic ends of TM6 and TM5, along with rearrangements in TM3 and TM7. nih.govembopress.orgnih.gov This movement alters the conformation of the intracellular loops of the receptor, creating a high-affinity binding site for its cognate G protein. pnas.orgpnas.org Fluorescence spectroscopy studies have demonstrated that agonist binding exposes specific cysteine residues on TM3 and TM6 to a more polar environment, directly reporting on this conformational shift. embopress.orgnih.gov This agonist-induced active state is the crucial link between ligand binding and G protein activation. embopress.org

Downstream Signaling Pathway Modulation by this compound

Following receptor binding and conformational change, this compound modulates a cascade of downstream signaling pathways inside the cell.

G Protein-Coupled Receptor (GPCR) Activation Mechanisms

Beta-adrenergic receptors are canonical GPCRs that couple primarily to the stimulatory G protein, Gs. pharmgkb.orgmdpi.com The activation of a GPCR is an allosteric process that links agonist binding to G protein recruitment. nih.gov When Bromchlorbuterol binds to the receptor and stabilizes its active conformation, it facilitates the docking of the heterotrimeric Gs protein. nih.govpnas.org This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). pharmgkb.org The binding of GTP to Gαs induces its dissociation from both the receptor and the Gβγ subunit complex, allowing the now-active Gαs-GTP to interact with its downstream effectors. pharmgkb.org

Adenylate Cyclase and cAMP Pathway Modulation

The primary effector for the activated Gαs subunit is the enzyme adenylyl cyclase (AC). innoprot.comahajournals.org Gαs directly binds to and activates AC, which then catalyzes the synthesis of the second messenger cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) from ATP. pharmgkb.orgpnas.org This leads to a rapid increase in the intracellular concentration of cAMP. pnas.orgscience.gov The elevation of cAMP is a central event in beta-adrenergic signaling. nih.gov The signal is propagated as cAMP proceeds to activate its main effector, Protein Kinase A (PKA). pharmgkb.orgnih.gov The magnitude and duration of the cAMP signal are tightly regulated, not only by its synthesis via AC but also by its degradation through enzymes called phosphodiesterases (PDEs). pharmgkb.org

Other Intracellular Signaling Cascades Influenced by this compound

Beyond the canonical Gs-AC-cAMP pathway, beta-adrenergic agonists can influence other intracellular signaling cascades. A significant alternative pathway involves the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2). nih.govmdpi.com Activation of the MAPK/ERK pathway by beta-agonists can occur through several mechanisms. It can be a downstream consequence of PKA activation or occur via G protein-independent pathways mediated by β-arrestins. pharmgkb.orgnih.gov Following prolonged or high-concentration agonist stimulation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, promoting the binding of β-arrestin. pharmgkb.orgmdpi.com β-arrestin can act as a scaffold protein, recruiting other signaling molecules, such as the kinase c-Src, which in turn initiates the MAPK cascade. pharmgkb.orgplos.orgresearchgate.net This β-arrestin-mediated signaling can have different kinetics and lead to distinct cellular outcomes compared to the Gs-mediated pathway. nih.gov

Interactions of this compound with Carrier Proteins

Studies have been conducted to elucidate the binding mechanism of this compound with Human Serum Albumin (HSA). researchgate.netresearchgate.net Research indicates that this compound binds to HSA to form a complex, with the binding process being spontaneous. researchgate.net The interaction involves a single binding site on the HSA molecule.

Thermodynamic analysis of the binding process between this compound and HSA has revealed that hydrogen bonds and van der Waals forces are the primary intermolecular forces driving the formation of the complex. researchgate.net The binding constants (K a ) and Stern-Volmer quenching constants (K SV ) have been determined at different temperatures to characterize the stability of the complex. The results show that the binding constants decrease as the temperature increases, suggesting that the complex becomes less stable at higher temperatures. d-nb.info

Table 1: Binding and Quenching Constants for Bromchlorbuterol-HSA Interaction at Different Temperatures

| Parameter | 292.15 K | 302.15 K | 312.15 K |

|---|---|---|---|

| Stern-Volmer Quenching Constant (KSV) (L·mol-1) | 1.54 x 104 | 1.29 x 104 | 1.07 x 104 |

| Binding Constant (Ka) (L·mol-1) | 1.16 x 104 | 0.62 x 104 | 0.38 x 104 |

| Number of Binding Sites (n) | ~1 | ~1 | ~1 |

This table summarizes the key binding parameters for the interaction between this compound and Human Serum Albumin (HSA) at physiological pH. The data is derived from fluorescence quenching studies. researchgate.netresearchgate.net

Spectroscopic methods are invaluable for investigating the interactions between drugs and proteins. researchgate.netscirp.org Fluorescence quenching, in particular, is a widely used technique to study binding affinities, mechanisms, and conformational changes. nih.govub.eduresearchgate.net

Fluorescence Quenching: The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, is quenched upon the addition of this compound. researchgate.netscirp.org Analysis using the Stern-Volmer equation indicates a static quenching mechanism, which means that a non-fluorescent ground-state complex is formed between the drug and the protein. d-nb.infonih.gov This is further supported by UV-vis absorption spectroscopy, which shows changes in the absorption spectrum of HSA upon binding with this compound, a characteristic of static quenching. researchgate.netnih.gov The binding distance between the tryptophan donor in HSA and the this compound acceptor was calculated based on Förster's theory of non-radiative energy transfer. nih.gov

Circular Dichroism (CD): Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins upon ligand binding. diamond.ac.ukphotophysics.commedwinpublishers.com Studies on the Bromchlorbuterol-HSA complex show that the binding induces conformational changes in the protein. researchgate.net Specifically, a decrease in the α-helical content of HSA is observed upon interaction with this compound, indicating a slight unfolding of the protein's secondary structure. scirp.orgmedwinpublishers.com

To visualize the interaction at a molecular level, computational modeling and molecular docking techniques are employed. nih.govnih.govscienceeurope.org These methods predict the preferred binding orientation of a ligand to its protein target and characterize the intermolecular forces involved.

Molecular docking studies have successfully modeled the complex between this compound and HSA. researchgate.net The results from these computational simulations corroborate the experimental findings, suggesting that the binding is primarily driven by hydrogen bonds and hydrophobic interactions. chemrevlett.com The models indicate that this compound binds within a specific pocket of the HSA molecule, with the binding site likely located in subdomain IIA, also known as Sudlow's site I. researchgate.netchemrevlett.commeddocsonline.org This site is a common binding location for many drugs. meddocsonline.org The computational analysis identifies the specific amino acid residues within the binding pocket that interact with the this compound molecule. chemrevlett.com

Comparative Analysis of this compound Mechanism with Related Beta-Agonists

This compound is classified as a β-adrenergic agonist. medchemexpress.comglpbio.commedchemexpress.com Its mechanism of action is therefore related to the stimulation of β-adrenergic receptors, which are G-protein-coupled receptors found on the surface of various cells, including those in the airways. nih.govmdpi.com The therapeutic action of β-agonists in pulmonary conditions stems from their ability to relax airway smooth muscle. mdpi.commedchemexpress.eu

The general mechanism for β2-adrenergic agonists involves binding to the β2-adrenergic receptor, which triggers a conformational change in the receptor. This activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. mdpi.commdpi.com Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation. mdpi.com

Other β-agonists, such as Albuterol, Clenbuterol, and Ractopamine, operate through this same fundamental pathway. mdpi.comnih.govresearchgate.net

Albuterol (Salbutamol): A widely used selective β2-agonist for treating asthma and COPD, it primarily functions by inducing bronchodilation through the cAMP-PKA pathway. medchemexpress.comnih.gov

Clenbuterol: This compound also acts as a β2-agonist and has been studied for its potential as a bronchodilator. researchgate.net

Ractopamine: While used in veterinary applications, it is also a β-adrenergic agonist that stimulates lipolysis and protein synthesis through the activation of β-receptors and the subsequent adenylyl cyclase pathway. mdpi.com

While the core mechanism is conserved, differences among β-agonists can arise from variations in receptor selectivity (e.g., β1 vs. β2 vs. β3), binding affinity, and the duration of action. The specific molecular interactions within the receptor's binding pocket, dictated by the unique chemical structure of each agonist, determine these properties. Like other β-agonists, Bromchlorbuterol's activity is dependent on its ability to effectively bind to and activate β-adrenergic receptors, initiating the signaling cascade that leads to a physiological response. medchemexpress.comnih.gov

Metabolism and Biotransformation Pathways of Bromchlorbuterol Hydrochloride

In Vitro Metabolic Studies of Bromchlorbuterol Hydrochloride

In vitro metabolic studies are fundamental for investigating the biotransformation of a drug candidate outside of a living organism. These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes. bioivt.comnih.gov

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. nih.govgpnotebook.com Studies on structurally similar β-agonists, such as brombuterol (B1226356) and clenbuterol (B1669167), provide a model for the expected microsomal metabolism of Bromchlorbuterol. For instance, research on bromobuterol using swine hepatic microsomes demonstrated that the compound was extensively metabolized into a single, more polar metabolite. sigmaaldrich.com This suggests that Bromchlorbuterol likely undergoes significant oxidative metabolism when incubated with liver microsomes.

The standard procedure for such an assay involves incubating the compound with liver microsomes in the presence of necessary cofactors, particularly the NADPH regenerating system, which provides the reducing equivalents needed for CYP450 enzyme function. uomus.edu.iqevotec.com The reaction is typically stopped at various time points, and the mixture is analyzed to measure the disappearance of the parent compound and the formation of metabolites. semanticscholar.orgeurofinsdiscovery.com

Below is a table outlining typical parameters for an in vitro microsomal metabolism study.

| Parameter | Description | Typical Value/Condition |

| Enzyme Source | Pooled liver microsomes from a relevant species (e.g., human, rat, pig). bioivt.com | 0.5 - 1.0 mg/mL protein concentration. semanticscholar.org |

| Substrate | This compound dissolved in a suitable solvent. | 1 µM final concentration. evotec.com |

| Cofactor | NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase). uomus.edu.iq | 1 mM NADPH. evotec.com |

| Buffer System | Phosphate (B84403) or Tris-HCl buffer to maintain physiological pH. semanticscholar.org | pH 7.4. semanticscholar.org |

| Incubation | Performed in a shaking water bath at physiological temperature. | 37°C for 0 to 180 minutes. nih.gov |

| Reaction Stop | Addition of a cold organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins and halt enzymatic activity. researchgate.net | Ice-cold acetonitrile. |

| Analysis | Quantification of the remaining parent compound by LC-MS/MS. eurofinsdiscovery.com | Liquid Chromatography-Tandem Mass Spectrometry. |

The biotransformation of Bromchlorbuterol is expected to be catalyzed by specific enzyme families.

Phase I Reactions (Functionalization): These reactions introduce or expose functional groups (e.g., -OH, -NH2) on the parent molecule, generally increasing its polarity. nih.gov The Cytochrome P450 (CYP450) superfamily of enzymes is the most important catalyst for these oxidative reactions. uomus.edu.iq While specific isoforms responsible for Bromchlorbuterol metabolism have not been detailed, studies on other xenobiotics show that major human liver isoforms include CYP3A4, CYP2D6, CYP2C9, and CYP2C19. nih.gov Potential oxidative reactions for Bromchlorbuterol could include hydroxylation of the aromatic ring or N-dealkylation of the tert-butyl group.

Phase II Reactions (Conjugation): Following Phase I, the modified compound or the parent drug itself can undergo Phase II reactions, where an endogenous molecule is attached to the drug, significantly increasing its water solubility for excretion. slideshare.net Analysis of urine for β-agonists often requires an enzymatic hydrolysis step using β-glucuronidase and arylsulfatase, which indicates that glucuronide and sulfate (B86663) conjugation are major metabolic pathways for this class of compounds. researchgate.net Therefore, the hydroxyl and amino groups of Bromchlorbuterol or its Phase I metabolites are likely sites for glucuronidation or sulfation.

Identification of this compound Metabolites

Identifying the structures of metabolites is crucial for a complete understanding of a drug's biotransformation. This process involves separating the metabolites from the parent drug and then using spectrometric techniques for structural elucidation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques used to separate metabolites from a complex biological matrix. mpg.de These methods separate compounds based on their physicochemical properties, such as polarity, as they interact with the stationary phase (column) and mobile phase. um.edu.mt Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile or methanol (B129727) and an aqueous buffer), is commonly employed for this purpose. nih.gov The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of the parent drug and its various metabolites, which may have a wide range of polarities. um.edu.mtresearchgate.net

The following table summarizes a typical chromatographic setup for metabolite separation.

| Parameter | Description | Typical Condition |

| Chromatography System | UHPLC or HPLC system. nih.gov | Agilent 1260 Infinity Series® II or similar. um.edu.mt |

| Stationary Phase (Column) | Reversed-phase column. | Kinetex® C18 or Microsorb C18 (250 × 4.6 mm, 5 µm). um.edu.mtnih.gov |

| Mobile Phase | A mixture of organic solvent and an aqueous buffer. | A: Water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer. B: Acetonitrile or Methanol with 0.1% formic acid. researchgate.net |

| Elution Mode | Gradient elution to resolve compounds with different polarities. | Linear gradient from 5% to 95% B over several minutes. |

| Flow Rate | Rate at which the mobile phase passes through the column. | 0.5 - 1.2 mL/min. nih.gov |

| Detection | Coupled to a mass spectrometer for identification. | Tandem Mass Spectrometer (MS/MS). researchgate.net |

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is the definitive tool for characterizing metabolite structures. sigmaaldrich.com After chromatographic separation, the eluent is introduced into the mass spectrometer. High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent drug and its metabolites.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. In this technique, a specific metabolite ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides structural information, allowing researchers to pinpoint the site of metabolic modification (e.g., the location of an added hydroxyl group). researchgate.net By comparing the fragmentation patterns of metabolites to that of the parent compound, the exact structural changes can be deduced.

Theoretical Metabolic Pathways and Predictive Modeling for this compound

Based on the chemical structure of Bromchlorbuterol and the known metabolic pathways for similar phenylethanolamine derivatives, a theoretical metabolic map can be constructed. nih.govscirp.org Phase I reactions likely involve the CYP450 system, while Phase II involves conjugation enzymes.

N-Dealkylation: Removal of the tert-butyl group to form a primary amine.

Oxidative Deamination: The primary amine resulting from N-dealkylation could be further oxidized by monoamine oxidase (MAO). researchgate.net

Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Benzylic Hydroxylation: Oxidation of the carbon atom attached to the aromatic ring.

Glucuronidation/Sulfation: Conjugation at the hydroxyl or amino groups to form highly water-soluble metabolites for excretion. researchgate.net

Predictive modeling, including molecular docking, can be used to theorize the interaction between Bromchlorbuterol and the active sites of specific drug-metabolizing enzymes like CYP450 isoforms. scirp.org These computational techniques help predict which enzymes are most likely to metabolize the compound and what the resulting metabolites might be, guiding further in vitro and in vivo experimental studies.

The table below summarizes the potential biotransformation reactions for this compound.

| Phase | Reaction Type | Potential Outcome |

| Phase I | N-Dealkylation | Removal of the tert-butyl group. |

| Phase I | Aromatic Hydroxylation | Addition of a -OH group to the phenyl ring. |

| Phase I | Oxidative Deamination | Conversion of the amino group to a carboxylic acid (following N-dealkylation). researchgate.net |

| Phase II | Glucuronidation | Attachment of glucuronic acid to hydroxyl or amino groups. researchgate.net |

| Phase II | Sulfation | Attachment of a sulfate group to hydroxyl or amino groups. researchgate.net |

Comparative Metabolism of this compound with Structurally Similar Compounds

The biotransformation of this compound, a halogenated β-adrenergic agonist, can be understood by examining the metabolic pathways of structurally analogous compounds. Direct and extensive metabolic studies on this compound are not widely available in published literature. However, its chemical structure—featuring a substituted phenylaminoethanol core with both a bromine and a chlorine atom on the aromatic ring—is highly similar to other well-researched β-agonists, such as Clenbuterol and Brombuterol. This allows for a comparative analysis to infer its likely metabolic fate.

β-agonists with halogenated aromatic rings, like Bromchlorbuterol, are generally metabolized through oxidative and conjugative pathways and tend to have longer plasma half-lives. nih.gov This contrasts with β-agonists that have hydroxylated aromatic rings, which are typically metabolized more rapidly, primarily through conjugation. nih.govoup.com

Metabolism of Clenbuterol

Clenbuterol, which contains two chlorine atoms on its aromatic ring, is the most extensively studied analog. Its metabolism has been investigated in various species, including rats and cattle. nih.govcapes.gov.br The primary metabolic pathways identified for Clenbuterol are:

N-Oxidation: A major metabolic route for Clenbuterol involves the oxidation of the primary aromatic amine group. nih.govacs.org This leads to the formation of clenbuterol hydroxylamine, which is a major metabolite, and can be further oxidized to 4-nitroclenbuterol. nih.govacs.org This pathway has been identified as significant in rats. nih.govacs.org

N-Dealkylation: Metabolism can also occur at the secondary amine through the removal of the tert-butyl group. nih.gov

Conjugation: The primary amine group can undergo conjugation, particularly with sulfates, to form metabolites like clenbuterol sulfamate (B1201201). nih.gov Glucuronide conjugation has also been observed, though the extent can vary significantly between species. taylorandfrancis.comresearchgate.net

Studies in rats have shown that 4-N-hydroxylamine is a major metabolite found in urine, while clenbuterol sulfamate is a significant metabolite in feces. nih.gov

Metabolism of Brombuterol

Brombuterol is another close structural analog, differing from Clenbuterol by having two bromine atoms instead of two chlorine atoms on the phenyl ring. Research on the in vitro metabolism of Brombuterol using pig liver microsomes revealed that, like Clenbuterol, it was extensively metabolized into a single primary polar metabolite. sigmaaldrich.comsemanticscholar.org This suggests a shared and dominant metabolic pathway, likely N-oxidation, given the structural similarities.

Metabolism of Salbutamol (Albuterol)

For contrast, Salbutamol, which has a hydroxylated aromatic ring, follows a different primary metabolic path. It is readily metabolized, mainly through conjugation pathways. nih.govoup.com This typically involves sulfation of the phenolic hydroxyl group. This difference in metabolic processing contributes to the longer persistence of halogenated β-agonists like Clenbuterol in tissues compared to Salbutamol. nih.gov

Based on this comparative evidence, this compound is predicted to follow metabolic pathways similar to those of Clenbuterol and Brombuterol. The presence of the halogenated ring makes it resistant to the rapid conjugation seen with compounds like Salbutamol. oup.com Therefore, its biotransformation is expected to be dominated by N-oxidation of the aromatic amino group and potential N-dealkylation of the side chain.

Data Table: Comparative Metabolic Pathways of Bromchlorbuterol Analogs

| Feature | Clenbuterol | Brombuterol | Salbutamol |

| Aromatic Ring Substituents | 3,5-dichloro | 3,5-dibromo | 3-hydroxymethyl, 4-hydroxy |

| Primary Metabolic Pathways | N-Oxidation, N-Dealkylation, Conjugation (Sulfation, Glucuronidation) capes.gov.brnih.govtaylorandfrancis.com | N-Oxidation (inferred from comparative studies) sigmaaldrich.comsemanticscholar.org | Conjugation (primarily Sulfation) nih.govnih.gov |

| Major Metabolites | 4-N-Hydroxylamine clenbuterol, 4-Nitroclenbuterol, Clenbuterol sulfamate nih.govnih.gov | A single major polar metabolite (unspecified) sigmaaldrich.comsemanticscholar.org | Salbutamol-4'-O-sulfate |

| Metabolic Resistance | High; designed to resist rapid degradation oup.com | High (inferred) | Low; rapidly metabolized nih.gov |

Advanced Analytical Methodologies for Bromchlorbuterol Hydrochloride Detection and Quantification

Chromatographic Techniques for Bromchlorbuterol Hydrochloride Analysis

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. For a molecule like this compound, various chromatographic approaches can be employed, each with distinct advantages in terms of sensitivity, resolution, and speed. The choice of technique often depends on the sample matrix, the required limit of detection, and the specific analytical goal, such as routine screening or confirmation analysis. ajpaonline.comglobalresearchonline.net

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds like this compound. sigmaaldrich.com Method development in HPLC involves the systematic optimization of several parameters to achieve the desired separation with good resolution, peak shape, and a reasonable analysis time. globalresearchonline.netamazonaws.com

Key factors in HPLC method development include the selection of the stationary phase (column), the mobile phase composition, flow rate, and the detector. globalresearchonline.net For compounds similar in structure to this compound, such as other β2-adrenergic agonists, reversed-phase HPLC is a common approach. nih.govijsr.net This involves a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govijsr.netnih.gov The pH of the mobile phase is a critical parameter that influences the retention and peak shape of ionizable compounds. Adjusting the pH with buffers like phosphate (B84403) or acetate (B1210297) is a standard practice. nih.govchromatographyonline.com

Detection is commonly performed using an ultraviolet (UV) detector, as aromatic compounds like this compound absorb UV light. globalresearchonline.netijsr.net The selection of the optimal wavelength is crucial for achieving high sensitivity.

Table 1: Illustrative HPLC Parameters for Analysis of Related β-Agonists This table presents typical starting conditions for developing an HPLC method for this compound, based on methods for structurally similar compounds.

| Parameter | Typical Conditions | Reference(s) |

|---|---|---|

| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) | nih.govijsr.netchromatographyonline.com |

| Elution Mode | Isocratic or Gradient | nih.govchromatographyonline.com |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govnih.gov |

| Detection | UV-Vis or Photodiode Array (PDA) at ~245-270 nm | nih.govnih.govnih.gov |

| Column Temperature | Ambient to 40°C | nih.govchromatographyonline.com |

Gas Chromatography (GC) for this compound

Gas Chromatography (GC) is another powerful separation technique suitable for volatile or semi-volatile compounds. ajpaonline.com For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. ajpaonline.comnih.gov This process involves chemically modifying the analyte, for instance, by silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to make it amenable to GC analysis. nih.gov

The separation in GC occurs in a capillary column coated with a stationary phase. The choice of the column (e.g., HP-5MS) depends on the polarity of the derivatized analyte. unb.br The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. unb.br Helium is commonly used as the inert carrier gas. unb.br

GC is often coupled with a mass spectrometer (GC-MS), which acts as a highly specific and sensitive detector, providing structural information that confirms the identity of the analyte. nih.govunb.brnih.gov

Table 2: Typical GC-MS Parameters for Analysis of Related β-Agonists This table outlines common parameters for a GC-MS method, which would require a derivatization step for this compound.

| Parameter | Typical Conditions | Reference(s) |

|---|---|---|

| Derivatization Agent | Silylating agents (e.g., MSTFA) | nih.gov |

| Column | Capillary column (e.g., HP-5MS, 25 m x 0.20 mm) | unb.br |

| Carrier Gas | Helium at a constant flow rate | unb.br |

| Injector Temperature | 280 °C | unb.br |

| Oven Program | Temperature gradient (e.g., initial 200°C, ramp to 300°C) | unb.br |

| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode | unb.br |

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS) for this compound

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC achieves much higher separation efficiency, resolution, and significantly shorter analysis times. vscht.cznih.gov The higher backpressure generated requires specialized pumping systems capable of operating at up to 15,000 psi. vscht.cz

When coupled with tandem mass spectrometry (MS/MS), UHPLC becomes an exceptionally powerful tool for trace-level quantification in complex matrices like biological fluids. nih.govmdpi.com The mass spectrometer provides high selectivity and sensitivity by isolating a specific precursor ion of the analyte and then fragmenting it to produce characteristic product ions. chromatographyonline.com This technique, known as Multiple Reaction Monitoring (MRM), allows for highly confident identification and quantification, even in the presence of co-eluting matrix components. researchgate.net The development of a UHPLC-MS/MS method offers superior speed and sensitivity compared to conventional HPLC or GC methods. nih.govmdpi.com

Table 3: Representative UHPLC-MS/MS Parameters for Trace Analysis This table provides an example of parameters for a highly sensitive UHPLC-MS/MS method suitable for detecting this compound in complex samples.

| Parameter | Typical Conditions | Reference(s) |

|---|---|---|

| UHPLC Column | Sub-2 µm particle size (e.g., C18, 50 mm x 2.1 mm) | chromatographyonline.comnih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer with additives (e.g., formic acid, ammonium (B1175870) formate) | chromatographyonline.com |

| Elution Mode | Fast gradient | chromatographyonline.com |

| Flow Rate | 0.3 - 0.5 mL/min | chromatographyonline.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode | chromatographyonline.com |

| MS Detection | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | nih.govmdpi.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

Chiral Chromatography for Enantiomeric Purity of this compound